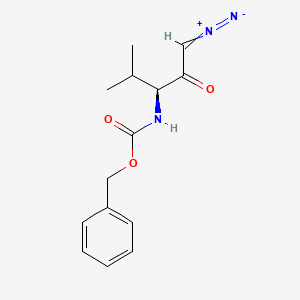

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a diazo group, which is known for its reactivity and versatility in organic synthesis. The compound’s structure includes an isopropyl group, a diazoacetonyl moiety, and a benzyl ester, making it a valuable intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane typically involves the reaction of benzyl chloroformate with an appropriate diazo compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane undergoes various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form a variety of products depending on the oxidizing agent used.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The diazo group can be substituted with other nucleophiles to form new compounds

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane, with the molecular formula C14H17N3O3 and CAS number 90105-46-7, features a diazomethane functional group known for its high reactivity. The presence of the benzyloxycarbonyl protecting group enhances the compound's stability and solubility, making it suitable for various chemical applications. The synthesis typically involves the reaction of benzyl chloroformate with a diazo compound under controlled conditions, often utilizing triethylamine as a base to neutralize byproducts.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its diazo group allows for unique transformations such as:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: Produces amines or alcohols.

- Substitution Reactions: Forms new compounds through nucleophilic attacks .

Biological Studies

The compound is utilized in enzyme mechanism studies where it acts as a substrate or inhibitor in enzymatic reactions. For example, it may interact with proteases or peptidases, influencing their activity through competitive inhibition or substrate mimicry. This application aids in elucidating enzyme mechanisms and substrate specificity.

Pharmaceutical Development

Research has demonstrated the potential of this compound in developing novel therapeutic agents. Its analogs have shown promising results in treating conditions like diabetic retinopathy and age-related macular degeneration by targeting peroxisome proliferator-activated receptor alpha (PPARα) to ameliorate inflammation and vascular leakage in retinal diseases .

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific proteases, researchers found that its structural properties allowed it to effectively inhibit enzyme activity, providing insights into substrate recognition and enzyme specificity.

Case Study 2: Antiviral Activity

Another investigation focused on derivatives of this compound showed significant antiviral activity against specific viral targets. The stability of these derivatives was maintained under physiological conditions, demonstrating their potential for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane involves the reactivity of the diazo group. The diazo group can undergo various transformations, including insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactions can lead to the formation of new bonds and the generation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl carbamate: A simpler carbamate with similar reactivity but lacking the diazo group.

Methyl carbamate: Another carbamate with a methyl group instead of a benzyl group.

Ethyl carbamate: Similar to methyl carbamate but with an ethyl group

Uniqueness

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane is unique due to the presence of the diazo group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the synthesis of complex molecules and a useful tool in various scientific research applications .

Actividad Biológica

N-alpha-Benzyloxycarbonyl-L-valinyl-diazomethane is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the protection of the valine amino group with a benzyloxycarbonyl (Z) group followed by the formation of the diazomethane moiety. The compound can be synthesized through solid-phase peptide synthesis techniques, which allow for the precise control of peptide sequences and modifications.

Biological Activity

This compound exhibits several notable biological activities:

- Antiviral Activity : Research has shown that derivatives of this compound can exhibit antiviral properties against various DNA and RNA viruses. These compounds have been effective in cell line assays and clinical trials, demonstrating significant potential in preventing viral infections such as SARS-CoV-2 .

- Antitumor Activity : In studies focusing on cancer cell lines, compounds related to this compound have shown promising antitumor effects. For instance, related farnesyltransferase inhibitors exhibit IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, indicating their potential as therapeutic agents .

- Mechanism of Action : The biological activity of this compound may be attributed to its ability to inhibit specific proteases such as calpain, which plays a crucial role in cellular processes like platelet aggregation and secretion . Inhibition of calpain has been linked to reduced tumor progression and enhanced apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiviral Efficacy : A study demonstrated that compounds similar to this compound maintained antiviral activity against respiratory viruses, highlighting their potential as broad-spectrum antiviral agents .

- Antitumor Mechanisms : In vitro studies showed that related compounds induced apoptosis in HepG2 cells by arresting the cell cycle and altering apoptotic protein levels, leading to mitochondrial dysfunction .

- Calpain Inhibition : Research indicated that inhibition of calpain activity by this compound derivatives could significantly impact cell motility and actin dynamics, which are critical in cancer metastasis .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| IMB-1406 | HepG2 | 99.98 | 6.92 |

| IMB-1406 | DU145 | 99.93 | 7.89 |

| IMB-1406 | MCF7 | 100.39 | 8.26 |

Table 2: Effects on Calpain Activity

| Treatment | Calpain Activity (Relative Units) |

|---|---|

| Control | 100% |

| This compound | 60% |

| Calpain Inhibitor (Calpastatin) | 30% |

Propiedades

IUPAC Name |

benzyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-10(2)13(12(18)8-16-15)17-14(19)20-9-11-6-4-3-5-7-11/h3-8,10,13H,9H2,1-2H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIBDMUKFRCROU-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.